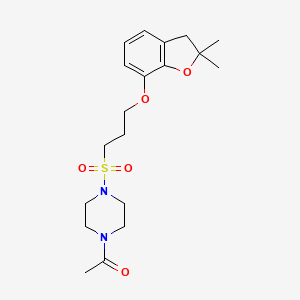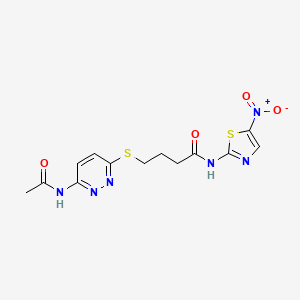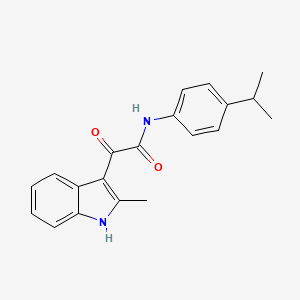![molecular formula C20H23N7OS B2779390 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351633-65-2](/img/structure/B2779390.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . In a study, a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines were prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including an imidazole ring and a pyrimidine ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms . Pyrimidine is a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique
The compound “1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide” is a complex molecule that features several pharmacologically relevant substructures, such as imidazole, pyrimidine, and piperidine rings. These structural motifs are commonly found in compounds with diverse therapeutic applications. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. The presence of the imidazole ring in the compound suggests potential activity against various bacterial strains. Research has shown that imidazole-containing compounds can be effective against a range of pathogens, including Bacillus subtilis , Escherichia coli , and Salmonella typhi .
Anticancer Properties
The structural complexity of the compound, particularly the presence of the imidazole and pyrimidine rings, indicates potential utility in cancer therapy. Imidazole derivatives have been identified as inhibitors of certain kinases, which are enzymes often implicated in cancer cell proliferation .
Anti-Inflammatory and Analgesic Effects
Compounds with an imidazole moiety have been reported to exhibit anti-inflammatory and analgesic effects. This is particularly relevant in the context of chronic diseases, where inflammation plays a significant role .
Antiviral Applications
Imidazole rings are a key feature in many antiviral drugs. The compound could be explored for its efficacy against viral infections, given the historical success of similar structures in this domain .
Antidiabetic Activity
The therapeutic potential of imidazole derivatives extends to metabolic disorders, including diabetes. The compound could be investigated for its ability to modulate blood sugar levels and improve insulin sensitivity .
Neuroprotective Effects
The piperidine ring in the compound is a common feature in neuroprotective agents. This suggests the possibility of the compound being used to protect neuronal cells against damage or degeneration .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with imidazo[1,2-a]pyridine and imidazole structures have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures often interact with their targets by binding to the active site, thereby modulating the activity of the target . The exact mode of action would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including the phosphatidylinositol 3-kinase (pi3k) signalling pathway . The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
The compound’s molecular weight (31233 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity, suggesting potential anti-cancer activity . The exact effects would depend on the specific targets and pathways affected by this compound.
Propriétés
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7OS/c28-19(25-20-24-15-3-1-2-4-16(15)29-20)14-5-8-26(9-6-14)17-11-18(23-12-22-17)27-10-7-21-13-27/h7,10-14H,1-6,8-9H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSMMGPXHVMCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)

![4-[1-(Methylamino)ethyl]benzenesulfonamide](/img/structure/B2779312.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)
![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)
![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)
![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)
![2-(4-bromophenyl)-N-(2,3-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2779320.png)



